Diisobutyl 2-methylmaleate

Description

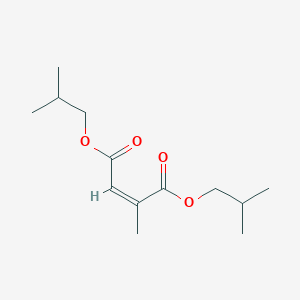

Diisobutyl 2-methylmaleate (hypothetical structure: diisobutyl ester of 2-methylmaleic acid) is an ester derivative of maleic acid, where the maleate backbone is substituted with a methyl group at the 2-position and esterified with two isobutyl groups.

Properties

CAS No. |

10061-71-9 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

bis(2-methylpropyl) (Z)-2-methylbut-2-enedioate |

InChI |

InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h6,9-10H,7-8H2,1-5H3/b11-6- |

InChI Key |

GSWRSQKYPYOMBE-WDZFZDKYSA-N |

Isomeric SMILES |

CC(C)COC(=O)/C=C(/C)\C(=O)OCC(C)C |

Canonical SMILES |

CC(C)COC(=O)C=C(C)C(=O)OCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Diisobutyl 2-methylmaleate (theoretical) with structurally related esters and functional analogs:

Notes:

- This compound is expected to have a lower molecular weight than DIBP due to the shorter dicarboxylic acid backbone (maleic vs. phthalic acid).

- Compared to monoesters like isobutyl 2-methylbutyrate, its diester structure would reduce volatility and increase thermal stability .

- Unlike diisobutyl ketone, which lacks ester groups, this compound would exhibit polar interactions due to ester functionalities, influencing solubility in organic solvents .

Industrial and Functional Comparisons

- Plasticizer Efficiency : DIBP is widely used in PVC, but this compound (if synthesized) might offer lower migration rates due to its branched structure, similar to diisobutyl glutarate’s performance in niche applications .

- Solvent Properties: Diisobutyl ketone’s non-polar nature makes it suitable for coatings, whereas this compound’s ester groups could enhance compatibility with polar polymers .

- Regulatory Status : DIBP faces restrictions under EU REACH; this compound’s regulatory pathway would depend on ecotoxicity studies, currently lacking in the literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.